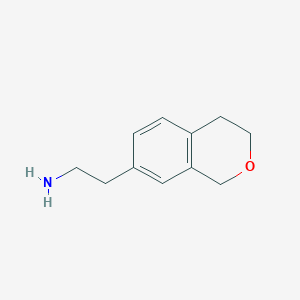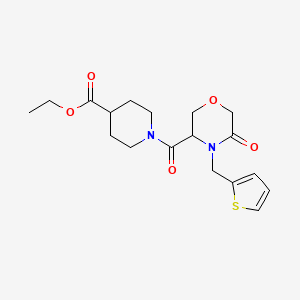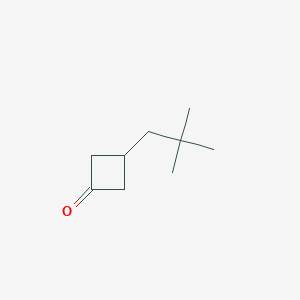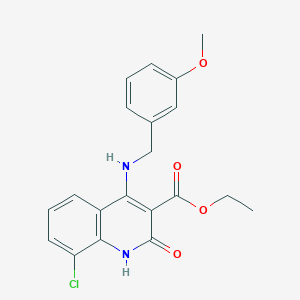
1-(2-Bromoethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11BrO . It has a molecular weight of 179.05 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 . The Canonical SMILES representation is C1CC(C1)(CCBr)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.05 g/mol . It has a computed XLogP3-AA value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų . The compound is a covalently-bonded unit .Applications De Recherche Scientifique
Applications in Cycloaddition Reactions
1-(2-Bromoethyl)cyclobutan-1-ol, as a cyclobutane derivative, has relevance in cycloaddition reactions. Cycloaddition reactions are a critical part of synthetic chemistry, providing a route to complex molecular architectures. For instance, thermal [2+2] cycloaddition reactions have been studied to produce fluorene-9-spiro cyclobutane derivatives, which are important in synthesizing complex organic compounds (Toda, Motomura, & Oshima, 1974).
Photocycloaddition in Nucleotide Models
Cyclobutane derivatives, similar to this compound, find applications in the study of nucleotide models. Photocycloaddition reactions involving brominated uracil derivatives, such as 5-bromouracil, have been investigated in dinucleotide models. This research is significant in understanding DNA interactions and mutations (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002).
Bioactive Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, which are structurally similar to this compound, reveals their significant antimicrobial, antibacterial, and anticancer activities. These studies are critical in drug discovery and understanding natural product chemistry (Dembitsky, 2007).
Development of Small-Molecule Drug Candidates
Cyclobutanes, like this compound, are increasingly utilized in medicinal chemistry due to their unique structures and chemical properties. They contribute to drug candidates by enhancing metabolic stability, directing pharmacophore groups, and serving as aryl isosteres (van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).
Synthesis and Industrial Applications
Improved synthesis methods for cyclobutane derivatives, akin to this compound, have been developed. These advancements are essential for industrial-scale production and applications in various chemical processes (Hui, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromoethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQXFIYFNWDJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909309-61-0 |
Source


|
| Record name | 1-(2-bromoethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)
![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)





![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)